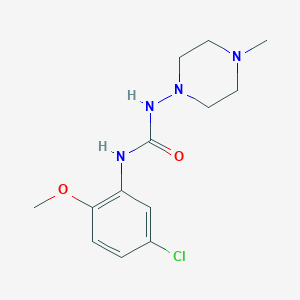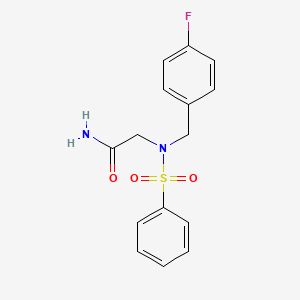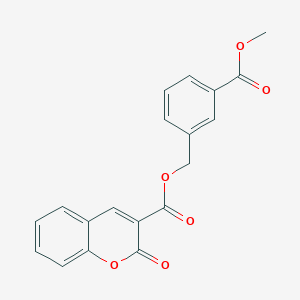
3-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound with a molecular formula of C19H14O6. This compound is part of the chromene family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3-(methoxycarbonyl)benzyl alcohol with 2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pH levels.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the methoxycarbonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate include other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties.
Chromone: Studied for its anti-inflammatory and anticancer activities.
Flavonoids: A large class of compounds with diverse biological activities.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological properties .
Properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-17(20)14-7-4-5-12(9-14)11-24-18(21)15-10-13-6-2-3-8-16(13)25-19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGNFZHLCKHLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)

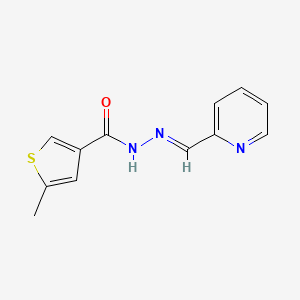
![4,4'-{6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine](/img/structure/B5883180.png)
![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)
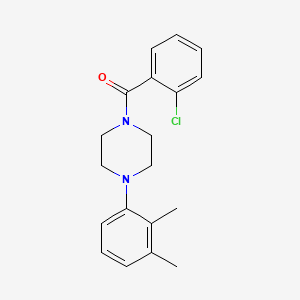
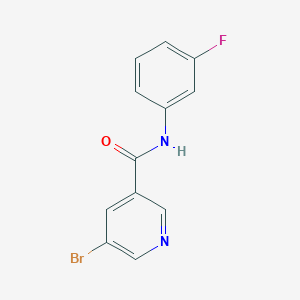
![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)
![1-(3-Chlorophenyl)-3-[(3-methoxybenzoyl)amino]urea](/img/structure/B5883205.png)
![N-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B5883207.png)
![(2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B5883215.png)
![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)
